2-Chloro-5-methylpyrimidine-4-carboxylic acid
Overview
Description
2-Chloro-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxylic acid typically involves the chlorination of 5-methylpyrimidine-4-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 5-methylpyrimidine-4-carboxylic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the chlorination to proceed. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition. The use of high-throughput screening and optimization techniques ensures the scalability of the process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-5-carboxypyrimidine-4-carboxylic acid.
Reduction: The carboxyl group at position 4 can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: 2-Chloro-5-carboxypyrimidine-4-carboxylic acid.
Reduction: 2-Chloro-5-methylpyrimidine-4-methanol or 2-chloro-5-methylpyrimidine-4-aldehyde.
Scientific Research Applications
2-Chloro-5-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at position 2 and the carboxyl group at position 4 play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or modulator of enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine-5-carboxylic acid: This compound has a similar structure but with the chlorine and methyl groups at different positions.
5-Chloro-2-methylpyrimidine-4-carboxylic acid: Another structural isomer with the chlorine and methyl groups swapped.
Uniqueness
2-Chloro-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and methyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-methylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOFYWUUZOAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743936 | |
Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-10-2 | |
Record name | 2-Chloro-5-methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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